molecular formula C16H24N2O2 B13164295 Benzyl 2,5-diethylpiperazine-1-carboxylate

Benzyl 2,5-diethylpiperazine-1-carboxylate

Cat. No.: B13164295
M. Wt: 276.37 g/mol
InChI Key: BCUFIZDAINPDHF-UHFFFAOYSA-N
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Description

Benzyl 2,5-diethylpiperazine-1-carboxylate is a piperazine derivative characterized by a benzyl ester group at the 1-position and ethyl substituents at the 2- and 5-positions of the piperazine ring. Its molecular formula is C₁₆H₂₂N₂O₂ (base form) or C₁₆H₂₃ClN₂O₂ for the hydrochloride salt (CAS 1333839-80-7) . Analytical characterization methods include NMR, FTIR, and HRMS, as seen in analogous compounds .

The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical intermediates .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 2,5-diethylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13/h5-9,14-15,17H,3-4,10-12H2,1-2H3

InChI Key

BCUFIZDAINPDHF-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Solvent Catalyst Yield*
Alkylation Ethyl bromide, K₂CO₃ DMF/EtOH - ~60–75%
Reductive cyclization H₂ (3–4 bar), Pd/C or Ra-Ni Toluene/MeOH Pd/C (10%) ~20–40%

*Yields estimated from analogous reactions in cited sources.

The introduction of the benzyl carboxylate group occurs via:

Representative Protocol:

  • Reaction :
    $$ \text{2,5-Diethylpiperazine} + \text{Benzyl chloroformate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Benzyl 2,5-diethylpiperazine-1-carboxylate} $$
  • Salt formation : Treat with HCl in ethanol to precipitate the hydrochloride.
Parameter Details
Solvent Dichloromethane or ethanol
Temperature 0–25°C
Reaction time 12–24 hours
Purification Column chromatography (hexane/EtOAc)

Industrial-Scale Optimization

Patented methods emphasize:

  • Solvent selection : Dichloromethane or ethanol for enhanced solubility.
  • Catalyst efficiency : Triethylamine outperforms weaker bases in minimizing side products.
  • Distillation : High-purity 2,5-diethylpiperazine is obtained via reduced-pressure distillation (b.p. 64–68°C at 0.0035 MPa).

Analytical Validation

Post-synthesis characterization includes:

  • Spectroscopy : $$ ^1\text{H NMR} $$ (δ 1.04–1.46 ppm for ethyl groups; δ 7.15–7.39 ppm for benzyl aromatics).
  • Chromatography : HPLC purity >95%.
  • Mass spectrometry : Molecular ion peak at m/z 312.83 ([M+H]⁺).

Challenges and Solutions

Challenge Mitigation Strategy
Over-alkylation Controlled stoichiometry of ethylating agents
Regioselectivity Boc-protection of one amine prior to acylation
Hydrochloride solubility Crystallization from ethanol/HCl

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,5-diethylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Benzyl 2,5-diethylpiperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate is not well-defined in the literature. as a piperazine derivative, it may interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound’s effects are likely mediated through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Benzyl (S)-4-(5-(Benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate (3p)
  • Structure : Features a pentenyl side chain with a benzyloxy group at the 4-position of piperazine.
  • Synthesis : Prepared via iridium-catalyzed amination (57% yield, DMF, 50°C) .
  • The yield and reaction efficiency differ from the main compound due to steric and electronic effects of the substituents.
Benzyl (2R,5R)-5-(Hydroxymethyl)-2-methylpiperazine-1-carboxylate
  • Structure : Contains a hydroxymethyl group (5-position) and methyl group (2-position) with defined stereochemistry (R,R) .
  • Properties : The hydroxymethyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic ethyl groups in the main compound. Stereochemistry may influence chiral recognition in asymmetric synthesis.
1-(4-Methoxybenzyl)-2-methylpiperazine Hydrochloride
  • Structure : Methoxy-substituted benzyl group and methylpiperazine .
  • Properties : The methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the unsubstituted benzyl group in the main compound.

Variations in the Ester Group

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
  • Structure : Methyl ester and carbobenzyloxy (Cbz) protecting group .
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate
  • Structure : tert-Butyl ester and piperidinyl substituent .

Functional Group Additions

Benzyl 4-(2-Aminoethyl)piperazine-1-carboxylate
  • Structure: Aminoethyl side chain at the 4-position .
  • Properties : The primary amine enables conjugation reactions (e.g., amide formation), expanding utility in drug design compared to the inert ethyl groups of the main compound.
1-(3-Trifluoromethylphenyl)piperazine
  • Structure : Trifluoromethylphenyl substituent .
  • Properties : The electron-withdrawing CF₃ group increases electrophilicity, altering binding interactions in receptor-based applications.

Data Table: Key Structural and Physical Properties

Compound Name Substituents (Piperazine) Molecular Formula CAS Number Key Properties
Benzyl 2,5-diethylpiperazine-1-carboxylate 2,5-diethyl C₁₆H₂₂N₂O₂ 1333839-80-7* High lipophilicity; hydrochloride salt
Benzyl (S)-4-(5-(benzyloxy)pent-1-en-3-yl)piperazine-1-carboxylate 4-pentenyl-benzyloxy C₂₄H₂₈N₂O₃ - Flexible side chain; 57% synthesis yield
Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate 2-methyl, 5-hydroxymethyl C₁₅H₂₀N₂O₃ - Hydrophilic; chiral specificity
1-(4-Methoxybenzyl)-2-methylpiperazine HCl 2-methyl, 4-methoxybenzyl C₁₃H₁₉ClN₂O 94160-04-0 Electron-rich aromatic ring
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate 4-Cbz, 2-methyl ester C₁₄H₁₇N₂O₄ 225517-81-7 Easier deprotection; lower steric bulk

*CAS provided for hydrochloride salt form .

Biological Activity

Benzyl 2,5-diethylpiperazine-1-carboxylate is a synthetic organic compound belonging to the piperazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, two ethyl substituents on the piperazine ring, and a carboxylate functional group. Its molecular formula is C15_{15}H22_{22}N2_{2}O2_{2}. The unique structural properties of this compound influence its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of serotonin receptors and dopamine transporters, potentially influencing neurotransmission pathways. The specific mechanisms underlying these interactions are still under investigation, but they indicate a promising therapeutic potential in treating neurological disorders.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Neurotransmitter Modulation : The compound may enhance or inhibit the activity of neurotransmitters such as serotonin and dopamine.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens.
  • Antiparasitic Activity : Studies have indicated that it may exhibit antiparasitic properties, although detailed mechanisms remain to be elucidated.

Binding Affinity Studies

Recent studies have focused on the binding affinities of this compound to various receptors. For instance, research involving molecular dynamics simulations has shown that this compound exhibits significant binding affinity for dopamine transporters (DAT) and sigma-1 receptors (σ1R), suggesting its potential role in modulating dopaminergic signaling pathways .

Comparative Studies

A comparison of this compound with other piperazine derivatives highlights its unique properties:

Compound NameStructure CharacteristicsUnique Features
This compoundBenzyl group and two ethyl groupsEnhanced binding affinity due to steric factors
2,6-DimethylpiperazineLacks benzyl and carboxylate groupsSimpler structure with different reactivity
BenzylpiperazineContains benzyl but lacks ethyl groupsDifferent pharmacological profile

This table illustrates how the structural variations among these compounds can influence their biological activities and potential therapeutic applications.

Neuropharmacological Effects

In animal models, this compound has shown promise in reducing the reinforcing effects of psychostimulants like cocaine and methamphetamine. This effect is thought to be mediated through its action on DAT and σ1R, which play crucial roles in addiction pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The exact mechanism appears to involve disruption of bacterial cell wall synthesis; however, further studies are needed to confirm these findings .

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